

SBP-3264 Demonstrates Synergistic Efficacy with Venetoclax in Acute Myeloid Leukemia

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Compound of Interest

Compound Name:	SBP-3264
Cat. No.:	B10827795

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LA JOLLA, CA – Preclinical research reveals that **SBP-3264**, a novel inhibitor of the Hippo pathway kinases STK3/MST2 and STK4/MST1, exhibits a significant synergistic anti-leukemic effect when combined with the BCL-2 inhibitor venetoclax in acute myeloid leukemia (AML) cells.^[1] This finding suggests a promising new therapeutic strategy for AML, a challenging hematological malignancy.

SBP-3264's mechanism of action involves the targeted inhibition of the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.^{[2][3][4]} By inhibiting STK3/4, **SBP-3264** modulates downstream signaling, leading to suppressed proliferation of AML cells.^{[2][3]} The combination with venetoclax, which promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2, results in a potent synergistic effect, significantly enhancing the killing of AML cells compared to either agent alone.^[1]

Quantitative Analysis of Synergistic Effects

The synergy between **SBP-3264** and venetoclax was quantitatively assessed in the MOLM-13 AML cell line. The combination demonstrated a significant increase in the potency of venetoclax and a positive Bliss synergy score, indicating a greater-than-additive effect.

Drug Combination	Cell Line	Parameter	Value	Reference
SBP-3264 + Venetoclax	MOLM-13	Bliss Synergy Score	6.68	[1]
SBP-3264 (10 μ M) + Venetoclax	MOLM-13	Fold Increase in Venetoclax Potency	60-fold	[1]

Experimental Protocols

The synergistic effects of **SBP-3264** and venetoclax were determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

Cell Culture: MOLM-13, a human AML cell line, was cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

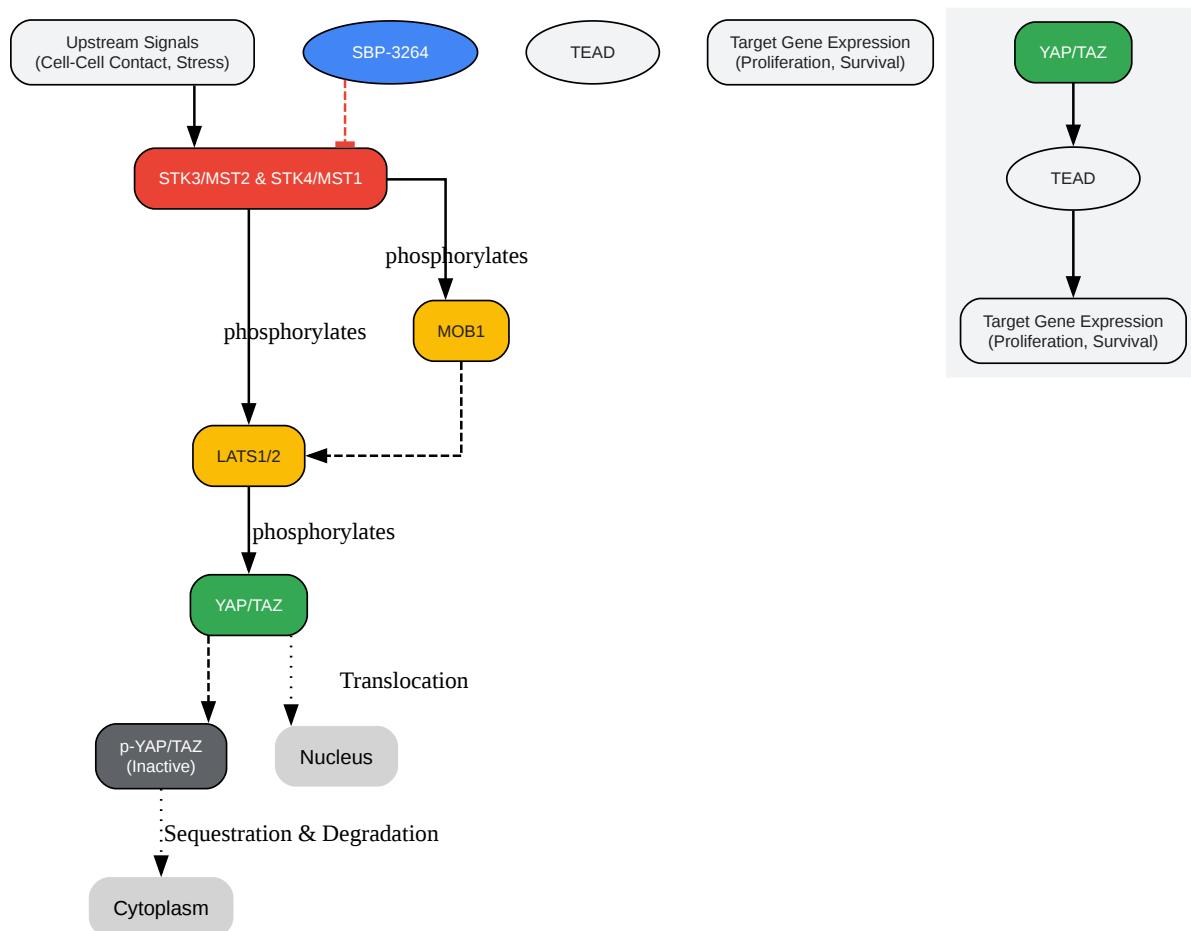
Drug Treatment and Viability Assay:

- MOLM-13 cells were seeded in 96-well plates.
- Cells were treated with a matrix of concentrations of **SBP-3264** and venetoclax, both alone and in combination.
- After a 72-hour incubation period, the CellTiter-Glo® Reagent was added to each well.
- The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.
- After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence was measured using a plate reader.
- Data were normalized to DMSO-treated control cells.
- IC₅₀ values were calculated from the dose-response curves using a four-parameter variable slope equation.

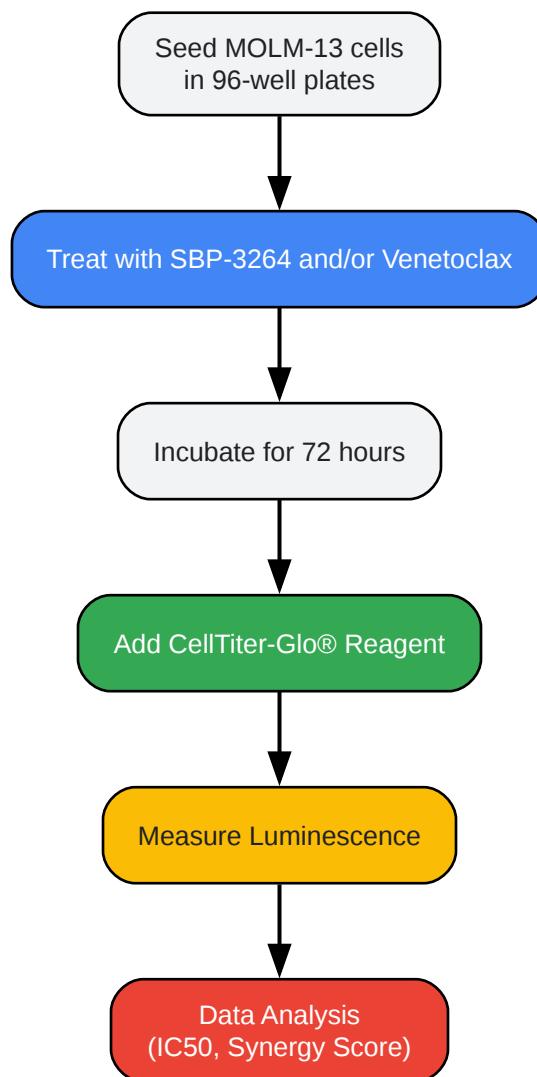
- Synergy scores were calculated using the SynergyFinder web application based on the Bliss independence model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hippo signaling pathway targeted by **SBP-3264** and the experimental workflow used to assess the synergistic effects.

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Caption: The Hippo Signaling Pathway and the inhibitory action of **SBP-3264**.



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Caption: Workflow for assessing the synergistic effects of **SBP-3264** and venetoclax.

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References

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